Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a combination of chloro, fluoro, methoxy, and morpholinyl groups attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups may influence its binding affinity and selectivity towards certain enzymes or receptors. The morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives with different substituents, such as:
- METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(PIPERIDIN-4-YL)BENZOATE
- METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(PYRROLIDIN-4-YL)BENZOATE
Uniqueness
The uniqueness of METHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C27H28ClFN2O5 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
methyl 5-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H28ClFN2O5/c1-33-26-14-18(6-9-25(26)36-17-21-22(28)4-3-5-23(21)29)16-30-19-7-8-24(20(15-19)27(32)34-2)31-10-12-35-13-11-31/h3-9,14-15,30H,10-13,16-17H2,1-2H3 |
InChI Key |
UIMWMJMGOLYRBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.